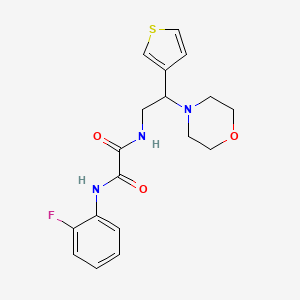

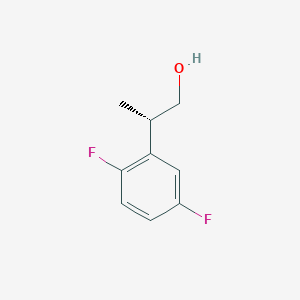

![molecular formula C16H13NO4 B2839925 甲酸2-乙基-5-氧代-5H-咯啶并[2,3-b]吡啶-3-羧酯 CAS No. 338417-40-6](/img/structure/B2839925.png)

甲酸2-乙基-5-氧代-5H-咯啶并[2,3-b]吡啶-3-羧酯

描述

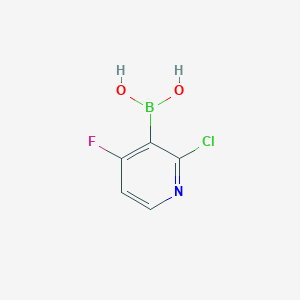

Methyl 2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a chemical compound with the molecular formula C16H13NO4 . It is a yellow solid .

Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy, both 1H and 13C, can provide detailed information about the hydrogen and carbon atoms in the molecule, including their environment and how they are connected .Physical And Chemical Properties Analysis

This compound is a yellow solid with a melting point of 230–232 °C . Its IR spectrum shows peaks at 3394, 2970, 1679, 1602, 1519, 1436, 1371, 1293, 1231, 1105, 922, 794, 749 cm^-1 , which correspond to various functional groups in the molecule.科学研究应用

Synthesis of Functionalized Chromeno[4,3-b]pyridine Derivatives

This compound can be used in the synthesis of functionalized chromeno[4,3-b]pyridine derivatives . These derivatives are synthesized via a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines . This synthesis involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods .

Pharmacological Activities

The chromenopyridine nucleus, which is a part of this compound, has a wide range of pharmacological activities. It includes antibacterial , anti-inflammatory , antimicrobial , anti-HIV , and anticancer activities.

Multicomponent Reactions

This compound can be used in multicomponent reactions, which are valuable synthetic tools to deliver highly functionalized motifs starting from simple building blocks in only one step and in an atom-economical way .

Hantzsch Reaction

The compound can be used in the Hantzsch reaction, which is a multicomponent reaction that offers an efficient way to prepare 1,4-dihydropyridines . These are small molecules that occupy a prime place in medicinal chemistry as they have significant biological activities .

Antibacterial Activity

A series of novel 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones have been synthesized using this compound and assayed for their antibacterial activity against gram-positive bacteria like Bacillus subtilis, Staphylococcus aureus and gram-negative bacteria like Escherichia coli, Salmonella typhimurium .

Preparation and X-ray Diffraction Analysis

An effective method was developed for the preparation and x-ray diffraction analysis of the spatial structure of 7-hydroxy-5-oxo-2,3-dihydro-5H . This compound can be used in this process.

未来方向

The future directions for research on this compound could include further exploration of its potential biological activities, given the reported activities of structurally similar compounds . Additionally, research could focus on optimizing its synthesis and exploring its reactivity in various chemical reactions.

属性

IUPAC Name |

methyl 2-ethyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c1-3-12-10(16(19)20-2)8-11-14(18)9-6-4-5-7-13(9)21-15(11)17-12/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTUCACLEXLQMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C2C(=O)C3=CC=CC=C3OC2=N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601331341 | |

| Record name | methyl 2-ethyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666745 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

methyl 2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate | |

CAS RN |

338417-40-6 | |

| Record name | methyl 2-ethyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

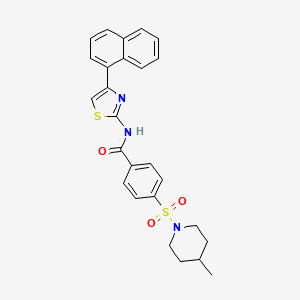

![N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2839846.png)

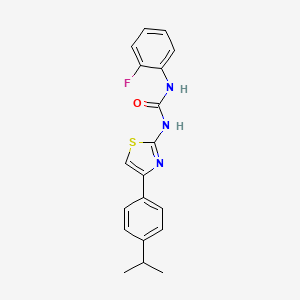

![N-[1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2839848.png)

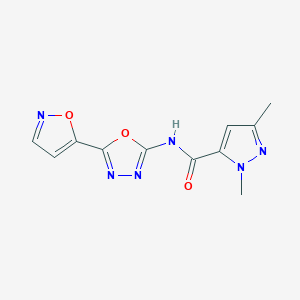

![5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2839856.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![2-(2-Fluoroanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2839864.png)